molecular formula C10H8Br2O2 B1353789 Methyl 4-(2,2-dibromovinyl)benzoate CAS No. 253684-21-8

Methyl 4-(2,2-dibromovinyl)benzoate

Cat. No. B1353789
CAS RN: 253684-21-8
M. Wt: 319.98 g/mol
InChI Key: SIVONPHGRMJFGG-UHFFFAOYSA-N
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Description

“Methyl 4-(2,2-dibromovinyl)benzoate” is a chemical compound with the molecular formula C10H8Br2O2 . It has an average mass of 319.977 Da and a monoisotopic mass of 317.889099 Da . This compound is also known by its IUPAC name, "Methyl-4-(2,2-dibromvinyl)benzoat" .


Synthesis Analysis

The synthesis of “Methyl 4-(2,2-dibromovinyl)benzoate” involves several steps. One method involves the use of triphenylphosphine in dichloromethane at 0℃ for 4 hours . Another method involves the use of carbon tetrabromide with triphenylphosphine in dichloromethane at 0℃, followed by the addition of methyl 4-formylbenzoate .


Molecular Structure Analysis

“Methyl 4-(2,2-dibromovinyl)benzoate” contains a total of 22 atoms, including 8 Hydrogen atoms, 10 Carbon atoms, 2 Oxygen atoms, and 2 Bromine atoms . It also contains 14 non-Hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .


Physical And Chemical Properties Analysis

“Methyl 4-(2,2-dibromovinyl)benzoate” has a molecular weight of 319.97700 . The exact physical and chemical properties such as density, melting point, and boiling point are not specified in the search results.

Scientific Research Applications

1. Cytotoxicity Evaluation

Methyl benzoate (MB), a related compound of Methyl 4-(2,2-dibromovinyl)benzoate, has been evaluated for its cytotoxicity in cultured human cells, including kidney, colon, and neuronal cells. This study is significant as it provides LC50 values (lethal concentration) for human cells, suggesting mild toxicity that should be considered in industrial and agricultural applications (Bunch et al., 2020).

2. Chemical Synthesis Applications

A method involving palladium/copper-catalyzed tandem Sonogashira coupling/lactonization of methyl 2-(2′,2′-dibromovinyl)benzoate with terminal alkynes has been developed. This approach is instrumental in synthesizing various 3-alkynyl isocoumarins, facilitating the total synthesis of natural products like 3′-hydroxycorfin and gymnopalynes A (Liu et al., 2018).

3. Acaricidal Effects in Agriculture

Methyl benzoate, another compound similar to Methyl 4-(2,2-dibromovinyl)benzoate, exhibits acaricidal and repellent effects against Tetranychus urticae Koch (a mite species) on various crop plants. This research highlights its potential as a green pesticide, being both highly acaricidal and repellent, but not phytotoxic to plants like beans, cucumbers, peppers, or tomatoes (Mostafiz et al., 2020).

4. Material Science Applications

In material science, studies have been conducted on the growth, optical, thermal, and mechanical properties of methyl 4-hydroxybenzoate single crystals. This research is crucial for applications requiring specific crystal properties, especially in optics and electronics (Vijayan et al., 2003).

5. Larvicidal Activity for Mosquito Control

The larvicidal activity of methylbenzoate against mosquito larvae, particularly Aedes albopictus and Culex pipiens, has been investigated. This study demonstrates its potential as an environmentally friendly larvicidal agent, offering a new approach to mosquito control with significant mortality rates observed at specific concentrations (Mostafiz et al., 2022).

6. Chemical Synthesis of Natural Products

Research has been conducted on the palladium-catalyzed, allylic amination of unsaturated sugars, using derivatives of methyl benzoate. This method facilitates the synthesis of complex natural products like d-forosamine, highlighting its application in organic synthesis and pharmaceutical research (Baer & Hanna, 1981).

7. Molecular and Biological Studies

Vibrational spectroscopy studies have been conducted on methyl benzoate, providing insights into its molecular properties and potential applications in biomolecular research. This research is fundamental for understanding the compound's physical and chemical properties, which could have implications in various scientific fields (Maiti, 2014).

8. Biological Activity in Hybrid Polymers

Research on the synthesis and biological activity study of new hybrid polymers grafted with triazole and oxadiazle moieties onto polyvinyl chloride involves derivatives of methyl benzoate. This study is significant for developing new materials with potential applications in biotechnology and medicine (Kareem et al., 2021).

properties

IUPAC Name

methyl 4-(2,2-dibromoethenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVONPHGRMJFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449833
Record name Methyl 4-(2,2-dibromovinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2,2-dibromovinyl)benzoate

CAS RN

253684-21-8
Record name Methyl 4-(2,2-dibromovinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(2,2-dibromovinyl)benzoate
Reactant of Route 2
Methyl 4-(2,2-dibromovinyl)benzoate

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